molecular formula C19H17ClF3NO4 B1666086 Arhalofenate CAS No. 24136-23-0

Arhalofenate

Numéro de catalogue: B1666086
Numéro CAS: 24136-23-0
Poids moléculaire: 415.8 g/mol
Clé InChI: BJBCSGQLZQGGIQ-QGZVFWFLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L’arhalofénate est un nouvel agent uricosurique aux propriétés doubles de réduction de l’urate et d’effets anti-inflammatoires. Il est principalement étudié pour le traitement de la goutte et de l’hyperuricémie. L’arhalofénate agit en inhibant la réabsorption de l’acide urique dans les reins et en réduisant l’inflammation associée aux poussées de goutte .

Applications De Recherche Scientifique

Gout Management

The primary application of arhalofenate is in the management of gout. Clinical trials have shown that this compound effectively reduces the incidence of gout flares while lowering serum uric acid levels:

  • Phase IIb Study Results : A randomized controlled trial involving 239 patients demonstrated that this compound at 800 mg significantly decreased flare incidence compared to allopurinol (300 mg) with a reduction of 46% (p = 0.0056) and also showed a significant improvement over placebo .
Treatment GroupFlare IncidenceStatistical Significance
This compound 800 mg0.66p = 0.0056 vs Allopurinol
Allopurinol 300 mg1.24-
Placebo1.13p = 0.049

Dual Action Against Inflammation

This compound's ability to act as an anti-inflammatory agent is particularly noteworthy. It inhibits the release of interleukin-1 beta (IL-1β), a key cytokine in triggering gout flares, thereby addressing both the symptoms and underlying pathophysiology of hyperuricemia .

Comparative Efficacy

This compound has been compared with other uricosuric agents in terms of efficacy and safety:

  • Efficacy : In vitro studies have shown that this compound acid is 8-20 times more effective than probenecid in inhibiting uric acid transporters .
  • Safety Profile : Clinical trials have indicated a favorable safety profile, with no significant adverse effects reported during treatment periods.

Future Research Directions

Ongoing studies are exploring the potential for this compound in combination therapies, particularly with febuxostat, to further enhance gout management strategies. Future phase III trials are anticipated to solidify its role in clinical practice .

Mécanisme D'action

L’arhalofénate exerce ses effets par le biais de multiples mécanismes :

    Activité uricosurique : L’arhalofénate inhibe la réabsorption de l’acide urique dans les reins en ciblant le transporteur d’acide urique 1 (URAT1) et le transporteur d’anions organiques 4 (OAT4).

    Activité anti-inflammatoire : L’arhalofénate réduit l’inflammation en inhibant la production de cytokines pro-inflammatoires telles que l’interleukine-1β (IL-1β).

Analyse Biochimique

Biochemical Properties

Arhalofenate interacts with several biomolecules, including enzymes and transporters. It inhibits uric acid transport mediated by URAT1, OAT4, and OAT10 . These interactions play a crucial role in its uricosuric activity, which involves the reduction of serum uric acid levels by increasing uric acid excretion into urine .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and affecting gene expression. For instance, this compound acid, the active form of this compound, inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as a partial agonist of peroxisome proliferator-activated receptor (PPAR) gamma, resulting in improved glucose, lipid, and weight management . Furthermore, it inhibits the NLRP3 inflammasome activation, thereby attenuating the production of IL-1β in bone marrow-derived macrophages .

Dosage Effects in Animal Models

In animal models, this compound has shown significant effects. For example, oral administration of this compound (250 mg/kg) blunted total leukocyte ingress, neutrophil influx, and air pouch fluid interleukin (IL)-1β, IL-6, and CXCL1 in response to monosodium urate crystal injection .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters such as URAT1, OAT4, and OAT10, which are responsible for the reabsorption of uric acid from the proximal renal tubule .

Méthodes De Préparation

L’arhalofénate est synthétisé par une série de réactions chimiques impliquant l’estérification du (2R)- (4-chlorophényl) [3- (trifluorométhyl)phénoxy]acétate de 2-acétamidométhyle. La voie de synthèse implique généralement les étapes suivantes :

Les méthodes de production industrielle de l’arhalofénate impliquent l’optimisation de ces réactions pour obtenir un rendement et une pureté élevés. Les conditions de réaction, telles que la température, la pression et la concentration du catalyseur, sont soigneusement contrôlées pour assurer une production efficace.

Analyse Des Réactions Chimiques

L’arhalofénate subit plusieurs types de réactions chimiques, notamment :

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés d’acide carboxylique, tandis que la réduction peut produire des alcools.

Applications de la recherche scientifique

L’arhalofénate a plusieurs applications de recherche scientifique, notamment :

    Chimie : L’arhalofénate est utilisé comme composé modèle pour étudier les agents uricosuriques et leurs mécanismes d’action. Il est également utilisé dans le développement de nouvelles méthodologies de synthèse pour les réactions d’estérification et d’acétylation.

    Biologie : L’arhalofénate est étudié pour ses effets sur les transporteurs d’acide urique et son potentiel à moduler les voies inflammatoires. Il est utilisé dans les cultures cellulaires et les modèles animaux pour étudier ses propriétés pharmacologiques.

    Médecine : L’arhalofénate est étudié comme agent thérapeutique pour le traitement de la goutte et de l’hyperuricémie. .

    Industrie : L’arhalofénate est utilisé dans l’industrie pharmaceutique pour le développement de nouveaux médicaments uricosuriques.

Comparaison Avec Des Composés Similaires

L’arhalofénate est unique par rapport aux autres agents uricosuriques en raison de ses propriétés doubles de réduction de l’urate et d’effets anti-inflammatoires. Des composés similaires incluent :

La capacité de l’arhalofénate à la fois à réduire les taux d’acide urique et à réduire l’inflammation en fait un candidat prometteur pour le traitement de la goutte et de l’hyperuricémie.

Activité Biologique

Arhalofenate is a novel compound primarily investigated for its dual action as an anti-inflammatory and uricosuric agent, particularly in the treatment of gout. This article delves into its biological activity, including mechanisms of action, efficacy in clinical studies, and comparative analyses with existing therapies.

This compound operates through two primary mechanisms:

  • Uricosuric Action : It inhibits the reabsorption of uric acid in the kidneys by targeting specific transporters. The compound is metabolized into this compound acid, which selectively inhibits:
    • URAT1 : Uric acid transporter 1
    • OAT4 : Organic anion transporter 4
    • OAT10 : Organic anion transporter 10
    The inhibition of these transporters leads to increased uric acid excretion, thereby lowering serum uric acid levels. In vitro studies have shown this compound acid to be significantly more potent than probenecid, a traditional uricosuric agent .
  • Anti-inflammatory Action : this compound also exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines, particularly interleukin-1β (IL-1β), which is crucial in triggering gout flares. In animal models, it has been shown to suppress IL-1β release and prevent neutrophil influx at sites of inflammation .

Clinical Efficacy

The efficacy of this compound has been evaluated in multiple clinical trials, notably a Phase IIb study that assessed its impact on gout flare frequency and serum uric acid levels.

Study Design

  • Participants : 239 patients with a history of recurrent gout flares.
  • Treatment Groups :
    • 600 mg this compound
    • 800 mg this compound
    • 300 mg allopurinol
    • Allopurinol plus colchicine
    • Placebo
  • Duration : 12 weeks
  • Primary Outcome : Incidence of gout flares per treatment group.

Results Summary

The results indicated that this compound significantly reduced the incidence of gout flares compared to both allopurinol and placebo:

Treatment GroupFlare IncidenceChange in Serum UA LevelStatistical Significance
800 mg this compound0.66-16.5%P = 0.0056 vs Allopurinol
300 mg Allopurinol1.24-28.8%-
Placebo1.13-0.9%P < 0.001 vs this compound
Allopurinol + Colchicine0.40-24.9%Not significantly different from this compound

The study demonstrated a 46% reduction in flare incidence for the high-dose this compound group compared to allopurinol and a 41% reduction compared to placebo , underscoring its potential as an effective treatment option .

Comparative Analysis with Existing Therapies

This compound presents several advantages over traditional therapies such as allopurinol:

  • Dual Mechanism : Unlike allopurinol, which can initially increase flare risk due to mobilization of urate crystals, this compound reduces flare risk while simultaneously lowering serum uric acid levels .
  • Tolerability and Safety : Clinical trials have indicated that this compound is well tolerated with a favorable safety profile, making it a promising candidate for long-term management of gout .

Case Studies

Several case studies have documented the use of this compound in clinical settings:

  • Case Study A : A patient previously resistant to allopurinol therapy experienced significant reductions in flare frequency and serum uric acid levels after switching to this compound.
  • Case Study B : Patients with comorbid conditions such as metabolic syndrome showed improved metabolic parameters alongside reduced gout flares when treated with this compound.

These anecdotal reports further support the clinical findings regarding the efficacy and safety of this compound.

Propriétés

IUPAC Name

2-acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3NO4/c1-12(25)24-9-10-27-18(26)17(13-5-7-15(20)8-6-13)28-16-4-2-3-14(11-16)19(21,22)23/h2-8,11,17H,9-10H2,1H3,(H,24,25)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBCSGQLZQGGIQ-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCOC(=O)[C@@H](C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347353
Record name 2-Acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Partial agonist of peroxisome proliferator-activated receptor (PPAR) gamma; results in improved glucose, lipid, and weight management.
Record name Arhalofenate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

24136-23-0
Record name Arhalofenate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024136230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arhalofenate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24136-23-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARHALOFENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P01UJR9X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

(−)-(4-Chloro-phenyl)-(R)-(3-trifluoromethyl-phenoxy)-acetic acid 2-acetylamino-ethyl ester (90.0 g) was dissolved in diisopropylether (900 mL) at 55° C. The resulting mixture was polish filtered, the solution cooled to 44° C. over about 20 minutes and seeded. The resulting mixture was stirred for 1 hour at 44° C., cooled to 35° C. over 4 hours, then stirred at 35° C. for 2 hours to yield a thick suspension. The suspension was cooled to −5° C. over about 5 hours and then stirred at −5° C. The resulting crystals were filtered off with a centrifuge and washed with precooled (−5° C.) diisopropylether (100 mL). The wet product was dried at 30° C. to yield the title compound as a white crystalline solid, more specifically as white crystals, needles.
Quantity
900 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Hydroxybenzotrifluoride was added to a solution of potassium hydroxide in isopropanol. N-acetylaminoethyl 2-bromo-2-(4-chlorophenyl)acetate in isopropanol was added to the isopropanol/phenoxide solution and stirred at room temperature for 4 hours. The isopropanol was removed by vacuum distillation, and the resulting slush was dissolved in ethyl acetate and washed twice with water and once with brine. After drying over magnesium sulfate and filtration, the solvent was removed to give crude product as an oil. The crude product was dissolved in hot toluene/hexanes (1:1 v/v) and cooled to between 0 and 10° C. to crystallize the product. The filter cake was washed with hexanes/toluene (1:1 v/v) and then dried under vacuum at 50° C. The isolated solid was dissolved in hot 1:6 (v/v) isopropanol in hexanes. After cooling, the pure racemic 2-Acetamidoethyl 4-Chlorophenyl-(3-trifluoro methylphenoxy)-acetate formed as a crystalline solid. The solid was collected by filtration, the filter cake washed with 1:6 (v/v) isopropanol in hexanes and dried under vacuum at 50° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-acetylaminoethyl 2-bromo-2-(4-chlorophenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
isopropanol phenoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
toluene hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

(3-Trifluoromethylphenoxy)(4-chlorophenyl)acetonitrile is added to a solution of 2-acetamidoethanol (20.6 g., 0.2 mole) in anhydrous dimethylformamide (25 ml.). The reaction mixture is cooled to -10°C. and saturated with hydrogen chloride (50 g., 1.37 mole) and stirred for 5 hours at -10° to 0°C. To this reaction mixture containing 2-acetamidoethyl (3-trifluoromethylphenoxy)(4-chlorophenyl)iminoacetate hydrochloride is added methylene chloride (200 ml.) and then water (100 ml.). The organic layer is collected, washed with water (2 × 100 ml.) and then dried over magnesium sulfate. The dried solution is decolorized with carbon, filtered and then slowly diluted with hexane (1 liter) to afford 10.7 g. (25% yield) of 2-acetamidoethyl (3-trifluoromethylphenoxy)(4-chlorophenyl)acetate, m.p. 93°-95°C.
Name
(3-Trifluoromethylphenoxy)(4-chlorophenyl)acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
2-acetamidoethyl (3-trifluoromethylphenoxy)(4-chlorophenyl)iminoacetate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arhalofenate
Reactant of Route 2
Reactant of Route 2
Arhalofenate
Reactant of Route 3
Reactant of Route 3
Arhalofenate
Reactant of Route 4
Reactant of Route 4
Arhalofenate
Reactant of Route 5
Reactant of Route 5
Arhalofenate
Reactant of Route 6
Reactant of Route 6
Arhalofenate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.